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Compound of Interest

6-Chloro-5-methylpyridine-2-
Compound Name:
carboxylic acid

cat. No.: B1592206

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-
methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of significant
interest in medicinal chemistry and materials science. As a heterocyclic building block, its
precise structural confirmation is paramount for its application in synthesis and drug
development. Spectroscopic analysis provides the definitive data required for structural
elucidation and purity assessment. This guide offers a detailed examination of the expected
spectroscopic data for this compound, grounded in established principles and data from
analogous structures. We will explore the anticipated features in Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS), providing insights into the relationship
between the molecule's structure and its spectral output.

Physicochemical Properties

A summary of the core physicochemical properties of 6-Chloro-5-methylpyridine-2-
carboxylic acid is essential for its handling and analysis. These properties are derived from
publicly available chemical databases.
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Property Value Source

CAS Number 1166828-13-2 [1][2]

Molecular Formula C7HeCINO:2 [11[2][3]

Molecular Weight 171.58 g/mol [11[2]
6-chloro-5-methylpyridine-2-

IUPAC Name
carboxylic acid

Canonical SMILES CC1=C(N=C(C=C1)C(=0)O)CI [1]
ZURJURQGGWNOFN-

InChl Key [1]
UHFFFAOYSA-N

Physical Form Solid

Predicted pKa 3.44£0.10 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The predicted spectra are based on the analysis of substituent effects on
the pyridine ring. The electron-withdrawing nature of the carboxylic acid, the chlorine atom, and
the ring nitrogen significantly influences the chemical shifts of the remaining ring protons.

Predicted *H NMR Data (500 MHz, DMSO-ds)

The *H NMR spectrum is expected to show four distinct signals: two aromatic protons, a methyl
group, and a carboxylic acid proton.
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Chemical Shift

Multiplicity
(5, ppm)

Integration

Assignment

Rationale

~13.5 Broad Singlet

1H

COOH

The acidic proton
of a carboxylic
acid typically
appears as a
broad,
exchangeable
signal at a very
low field, often
>12 ppm.[4]

~8.05 Doublet (d)

1H

H-3

This proton is
adjacent to the
electron-
withdrawing
carboxylic acid
group, leading to
a downfield shift.
Itis coupled to
H-4.

~7.95 Doublet (d)

1H

H-4

This proton is
coupled to H-3.
Its chemical shift
is influenced by
the adjacent
chloro and
methyl
substituents.

~2.40 Singlet

3H

-CHs

The methyl
group protons
are not coupled
to any other
protons and
appear as a

singletin a
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typical alkyl

region.

Predicted **C NMR Data (125 MHz, DMSO-de)

The 13C NMR spectrum will provide information on the carbon backbone. Seven distinct carbon
signals are expected.

Chemical Shift (6, ppm) Assignment Rationale

Carboxylic acid carbons are

highly deshielded and appear
~165.5 C-7 (COOH) .g y ] pp.

significantly downfield, typically

between 165-185 ppm.[4]

This carbon is bonded to both

the ring nitrogen and a chlorine
~152.0 C-6 )

atom, causing a strong

downfield shift.

The carbon atom attached to

the carboxylic acid group and
~149.5 C-2 ) y ] g ) P )

adjacent to the ring nitrogen is

significantly deshielded.

~141.0 C-4 Aromatic CH carbon.

The carbon atom bearing the
~135.0 C-5
methyl group.

~125.0 C-3 Aromatic CH carbon.

Methyl group carbons typically
~18.0 C-8 (-CHs3) appear in the upfield region of

the spectrum.

Visualizing NMR Assignments

The following diagram illustrates the predicted proton assignments for 6-Chloro-5-
methylpyridine-2-carboxylic acid.
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Caption: Predicted *H NMR assignments for the compound.

Experimental Protocol: NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-5-methylpyridine-2-
carboxylic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCI3).
DMSO-de is often preferred for carboxylic acids to ensure the observation of the acidic
proton.

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

e Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher).

o Parameters for 'H NMR: Use a sufficient number of scans to achieve a good signal-to-noise
ratio. Standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
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o Parameters for 13C NMR: Acquire a proton-decoupled 3C spectrum. A larger number of
scans will be necessary due to the low natural abundance of 13C. A relaxation delay of 2-5
seconds is recommended.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies. The spectrum of 6-Chloro-5-methylpyridine-2-
carboxylic acid is expected to be dominated by absorptions from the carboxylic acid group
and the substituted aromatic ring.

licted | : I

Wavenumber . ] . .
Intensity Vibration Functional Group
(cm™)
3300 - 2500 Broad, Strong O-H Stretch Carboxylic Acid
) Aromatic (Pyridine
3100 - 3000 Medium C-H Stretch )
Ring)
2980 - 2850 Weak-Medium C-H Stretch Methyl Group (-CHs3)
Carboxylic Acid
1725 - 1700 Strong, Sharp C=0 Stretch )
(Dimen)[4][5]
1600 - 1580 Medium C=C Stretch Aromatic Ring
1500 - 1400 Medium C=C Stretch Aromatic Ring
1320 - 1210 Strong C-O Stretch Carboxylic Acid[6]
) O-H Bend (Out-of- Carboxylic Acid
~920 Broad, Medium _
plane) Dimer[7]
800 - 700 Strong C-CI Stretch Aryl Halide
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The most distinctive feature will be the extremely broad O-H stretching band from the

carboxylic acid, which is a result of strong intermolecular hydrogen bonding.[5][7] This band

often overlaps with the C-H stretching vibrations.[6]

Experimental Protocol: IR Data Acquisition (ATR)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by
wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This will be
automatically subtracted from the sample spectrum.

Sample Application: Place a small amount of the solid 6-Chloro-5-methylpyridine-2-
carboxylic acid powder onto the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of
4000-400 cm~* with a resolution of 4 cm~1.

Cleaning: After analysis, clean the crystal thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues through

fragmentation patterns.

Predicted Mass Spectrum Data (Electron lonization - El)

Molecular lon (M+e): The presence of chlorine will result in a characteristic isotopic pattern.
The molecular ion peak should appear at m/z 171, corresponding to the 3>Cl isotope. A
smaller peak, known as the M+2 peak, will be observed at m/z 173 with approximately one-
third the intensity of the M*e peak, which is characteristic for a molecule containing one
chlorine atom.
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e Major Fragments: The fragmentation is driven by the stability of the pyridine ring and the
lability of the carboxylic acid group.

miz Proposed Fragment Identity
154 [M - OH]* Loss of a hydroxyl radical
136 [M-CIJ* Loss of a chlorine radical

Loss of the carboxyl group
126 [M - COOH]* i
(decarboxylation)

Predicted Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 6-Chloro-5-
methylpyridine-2-carboxylic acid under electron ionization (El) conditions.

( )

- «OH «COOH -<Cl

[C7HsCINO]* [CeHsN]* [C7HeNO2]*
m/z = 154/156 m/z = 126 m/z = 136

Click to download full resolution via product page

Caption: Predicted major fragmentation routes in EI-MS.

Experimental Protocol: Mass Spectrometry Data
Acquisition

« lonization Method: Choose an appropriate ionization method. Electron lonization (El) is
suitable for generating fragment ions and creating a library-searchable spectrum.
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Electrospray lonization (ESI) is a softer technique that is excellent for confirming the
molecular weight via protonation ([M+H]*) or deprotonation ([M-H]-).

o Sample Introduction: Introduce the sample into the mass spectrometer. For El, this typically
involves a direct insertion probe for solid samples. For ESI, the sample would first be
dissolved in a suitable solvent (e.g., methanol/water).

e Mass Analyzer: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion
and key fragments.

o Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak (including its
isotopic pattern) and major fragment ions. Compare the observed fragmentation pattern with
predicted pathways to confirm the structure.

Spectroscopic Analysis Workflow

The comprehensive characterization of 6-Chloro-5-methylpyridine-2-carboxylic acid follows
a logical workflow to ensure structural confirmation and purity assessment.
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Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of 6-Chloro-5-methylpyridine-2-carboxylic acid relies on
the synergistic interpretation of NMR, IR, and MS data. *H and *3C NMR confirm the precise
arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy provides definitive
evidence for the presence of the critical carboxylic acid functional group through its unique,
broad O-H stretch and sharp C=0 absorption. Finally, mass spectrometry confirms the correct
molecular weight via the molecular ion and its characteristic chlorine isotopic pattern, while
fragmentation analysis provides further structural corroboration. Together, these techniques
provide a robust and unambiguous analytical package for the verification of this important
chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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